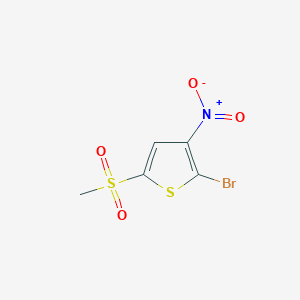

2-Bromo-5-methanesulfonyl-3-nitrothiophene

Description

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a substituted thiophene derivative characterized by a bromine atom at the 2-position, a methanesulfonyl group at the 5-position, and a nitro group at the 3-position. This compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in cross-coupling reactions. Its molecular formula is C₆H₄BrNO₄S₂, with a molecular weight of 313.14 g/mol. The presence of multiple functional groups makes it a versatile intermediate for constructing heterocyclic frameworks .

Properties

IUPAC Name |

2-bromo-5-methylsulfonyl-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBILLQOENEBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-bromo-5-methanesulfonyl-3-nitrothiophene typically involves:

- Bromination at the 2-position of thiophene or thiophene derivatives.

- Introduction of the methanesulfonyl group at the 5-position.

- Nitration at the 3-position of the thiophene ring.

These steps may be performed sequentially or through functional group transformations starting from substituted thiophenes.

Bromination of Thiophene Derivatives

Bromination at the 2-position of thiophene is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

Introduction of Methanesulfonyl Group

The methanesulfonyl (–SO2CH3) substituent can be introduced via oxidation of methylthio groups or direct sulfonylation reactions.

- A practical method involves starting from thiophene derivatives bearing methylthio groups, which are oxidized to methanesulfonyl groups using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic media.

- Alternatively, sulfonylation can be performed by reacting thiophene with methanesulfonyl chloride in the presence of a base, selectively installing the methanesulfonyl group at the desired position.

Nitration of Thiophene Ring

Nitration of thiophenes is typically carried out using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or ring degradation.

- For instance, nitration of bromo-substituted thiophenes can be performed by dissolving the substrate in concentrated sulfuric acid and adding dilute nitric acid dropwise at temperatures between 70-90°C, followed by controlled work-up to isolate the nitro-substituted product.

- The nitration step requires careful temperature control (often 0-5°C during addition) to ensure regioselectivity and high yield.

Representative Preparation Method (Hypothetical Based on Analogous Reactions)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Bromination | Thiophene derivative + NBS or Br2 in DMF, RT, 3 h | Selective bromination at 2-position | 2-Bromothiophene intermediate |

| 2. Methanesulfonyl Introduction | Reaction with methanesulfonyl chloride + base (e.g., triethylamine) in dichloromethane, 0-25°C | Sulfonylation at 5-position | 5-Methanesulfonyl-2-bromothiophene |

| 3. Nitration | Concentrated H2SO4 + dilute HNO3, 0-5°C to 70°C, 4 h | Nitration at 3-position | This compound |

Detailed Research Findings from Related Compounds

5-Bromo-N-alkylthiophene-2-sulfonamides have been synthesized by alkylation of 5-bromothiophene-2-sulfonamide using alkyl bromides and lithium hydride in DMF at room temperature, achieving yields between 62%-78%. This highlights the feasibility of functionalizing sulfonylated thiophenes under mild conditions.

Nitration and bromination protocols for aromatic compounds such as bromobenzenes involve dissolving substrates in concentrated sulfuric acid, followed by dropwise addition of nitric acid at elevated temperatures (70-90°C), with subsequent purification by crystallization and recrystallization to obtain high yields (above 80%). These methods can be adapted for thiophene analogues.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination | NBS or Br2, DMF, RT, 3 h | High regioselectivity at 2-position |

| Methanesulfonylation | Methanesulfonyl chloride, base, 0-25°C | Requires inert atmosphere to avoid hydrolysis |

| Nitration | H2SO4 + HNO3, 0-5°C to 70-90°C, 4 h | Temperature control critical for selectivity |

| Purification | Crystallization, recrystallization | Ensures high purity and yield |

| Yield Range | 60%-85% (based on analogues) | Dependent on reaction conditions |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methanesulfonyl-3-nitrothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The thiophene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Reduction: The major product is 2-Bromo-5-methanesulfonyl-3-aminothiophene.

Oxidation: Products include sulfoxides or sulfones depending on the extent of oxidation.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-5-methanesulfonyl-3-nitrothiophene serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine and sulfonyl groups allow for various substitution reactions, making it useful in creating derivatives with specific biological activities. For instance, it can be utilized in the preparation of pyridine derivatives and other heterocycles that are crucial in pharmaceutical development .

Reactions Involving Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property is particularly valuable for synthesizing new compounds with potential therapeutic effects. The reaction of 2-bromo-thiophene derivatives with nucleophiles such as amines or thiols can yield products with enhanced biological properties .

Material Science

Synthesis of Conductive Polymers

In material science, this compound is employed in the synthesis of oligothiophenes and conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances their electrical conductivity and stability .

Chromophores for Photonic Applications

The compound can also be used to create chromophores that are essential in photonic devices. By modifying the thiophene ring with various substituents, researchers can tailor the optical properties of these materials for specific applications in sensors and imaging technologies .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. The structural modifications allowed by this compound's functional groups can lead to the development of new drugs targeting cancer cells. Studies have shown that certain derivatives demonstrate cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

Anti-inflammatory Properties

Compounds derived from this compound have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit prostaglandin synthesis, which is crucial in managing inflammatory diseases such as arthritis and dysmenorrhea .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-5-methanesulfonyl-3-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the methanesulfonyl group may enhance its binding

Biological Activity

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with bromine, a methanesulfonyl group, and a nitro group. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to:

- Inhibit Enzymatic Activity : The compound can modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Bind to Receptors : Its binding affinity to certain receptors may lead to alterations in cellular signaling pathways, thereby influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Potential : There is ongoing research into its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cell lines has been noted, although further studies are needed to elucidate the underlying mechanisms.

- Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria | In vitro assays |

| Study B | Induced apoptosis in specific cancer cell lines | Cell viability assays |

| Study C | Showed potential for anti-inflammatory effects in animal models | In vivo experiments |

Detailed Research Findings

- Antimicrobial Studies : In a study evaluating its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, comparable to standard antibiotics .

- Cancer Cell Line Assays : Research involving various cancer cell lines revealed that the compound could reduce cell viability by over 60% at higher concentrations (100 µM) after 48 hours of treatment . The mechanism appears to involve the activation of apoptotic pathways.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

Key Differences :

- Structural Backbone: The thiophene ring in the target compound confers aromatic stability and sulfur-mediated electronic effects, whereas the acetophenone derivative relies on a benzene ring with a ketone group.

- Functional Group Interactions: The methanesulfonyl group in the thiophene derivative enhances electrophilicity, favoring nucleophilic substitution reactions. In contrast, the hydroxyl group in the acetophenone derivative supports hydrogen bonding and solubility in polar solvents.

- Synthetic Utility: Thiophene derivatives are pivotal in drug discovery (e.g., kinase inhibitors), while acetophenone analogs are more common in materials science .

Limitations of Available Evidence

The Safety Data Sheet (SDS) for 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lacks comparative physicochemical or toxicological data relevant to the target compound. Further research is required to access authoritative studies on the thiophene derivative, including:

- Spectral Data (NMR, IR, MS) for structural confirmation.

- Thermal Stability and decomposition profiles.

- Toxicity Profiles (e.g., LD50, environmental impact).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-methanesulfonyl-3-nitrothiophene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Bromination of thiophene precursors (e.g., 5-methanesulfonyl-3-nitrothiophene) using electrophilic brominating agents like N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Step 2 : Sequential functionalization: Methanesulfonyl and nitro groups are introduced via sulfonation (e.g., methanesulfonyl chloride with AlCl₃ catalysis) and nitration (mixed HNO₃/H₂SO₄ at controlled temperatures) prior to bromination .

- Key Parameters : Temperature control during nitration (<10°C) prevents over-oxidation. Use TLC or HPLC to monitor intermediates .

- Data Table :

| Bromination Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0–5 | 65–70 | 95 |

| Br₂ | CCl₄ | RT | 50–55 | 90 |

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Purification :

- Recrystallization from ethanol/water (1:3) at −20°C, leveraging the compound’s moderate solubility in polar solvents .

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for impurities with similar polarity .

- Characterization :

- Melting Point : Compare observed mp (e.g., 120–122°C) to literature values .

- Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons), FT-IR (S=O stretch ~1350 cm⁻¹, NO₂ ~1520 cm⁻¹) .

- Mass Spec : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 294.95 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and electron density maps. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the bromine site .

- Reactivity Prediction : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄; calculate activation energies for aryl boronic acid insertion .

- Validation : Compare computational results with experimental coupling yields (e.g., 70–85% under optimized conditions) .

Q. What strategies resolve contradictions in reported bromination efficiencies for thiophene derivatives?

- Analysis :

- Variable Factors : Bromine source (NBS vs. Br₂), solvent polarity, and steric hindrance from substituents (methanesulfonyl/nitro groups) impact regioselectivity .

- Controlled Experiments : Systematically vary brominating agents and solvents (e.g., DCM vs. CCl₄) while tracking reaction progress via ¹H NMR .

- Resolution : Optimize using NBS in DCM at 0°C, achieving >90% regioselectivity for 2-bromo substitution .

Q. How does the electronic structure of this compound influence its application in optoelectronic materials?

- Methodology :

- UV-Vis Spectroscopy : Measure λₐₜₜ (e.g., 320–350 nm) to assess conjugation length and bandgap.

- Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) to evaluate electron-accepting capacity .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for nitration/sulfonation to avoid hydrolysis .

- Contradiction Management : Use DOE (Design of Experiments) to isolate variables affecting bromination efficiency .

- Computational-Experimental Synergy : Validate DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.